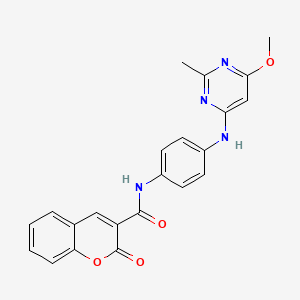

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) scaffold with a pyrimidine moiety via an anilino linker. The coumarin core is substituted at position 3 with a carboxamide group, while the pyrimidine ring features a methoxy group at position 6 and a methyl group at position 2.

Properties

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c1-13-23-19(12-20(24-13)29-2)25-15-7-9-16(10-8-15)26-21(27)17-11-14-5-3-4-6-18(14)30-22(17)28/h3-12H,1-2H3,(H,26,27)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUODDUYPDUYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has attracted interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a chromene core linked to a pyrimidine moiety, which is substituted with methoxy and amino groups. Its molecular formula is with a molecular weight of approximately 364.4 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.4 g/mol |

| Key Functional Groups | Methoxy, Amino, Carboxamide |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor, modulating various cellular processes by binding to the active sites of target proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, it has shown promise as an inhibitor of certain kinases, which are critical in cancer signaling pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer models.

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.

- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound leads to a marked reduction in tumor size compared to control groups, further supporting its potential as an anticancer drug.

Comparative Studies

Research comparing this compound with other similar compounds indicates that its unique structural features confer distinct biological activities. For example, compounds lacking the methoxy group do not exhibit the same level of enzyme inhibition or anticancer activity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles, indicating potential for effective systemic delivery in therapeutic applications.

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 8)

N-(4-Aminophenyl)-2-oxo-2H-chromene-3-carboxamide (Compound 12)

- Structure : Substituted with a primary aniline group instead of the pyrimidine-aniline moiety.

- Properties: The free amino group (-NH$2$) increases solubility in polar solvents but may reduce metabolic stability due to susceptibility to oxidation or acetylation. IR data confirm the presence of NH$2$ (3360 cm$^{-1}$) and C=O (1702 cm$^{-1}$) groups .

- Applications: Used as an intermediate for synthesizing acid dyes for wool and silk, highlighting its versatility in non-pharmaceutical applications .

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 169)

- Structure : Incorporates a triazole ring and halogenated aryl groups (4-chlorobenzyl, 4-fluorophenethyl).

Table 1: Comparative Analysis of Coumarin-Carboxamide Derivatives

Challenges and Opportunities

- Selectivity : Pyrimidine derivatives often target kinases, but off-target effects may arise due to conserved ATP-binding domains. Structural tuning (e.g., 6-methoxy vs. 6-hydroxy groups) could mitigate this .

- Solubility: The target compound’s methoxy and methyl groups may reduce aqueous solubility compared to amino-substituted analogues (e.g., Compound 12), necessitating formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.